molecular formula C11H12FNO5S B2702668 4-(3-Fluorosulfonyloxybenzoyl)morpholine CAS No. 2411291-44-4

4-(3-Fluorosulfonyloxybenzoyl)morpholine

Cat. No. B2702668
CAS RN: 2411291-44-4
M. Wt: 289.28
InChI Key: JNCSMWCJNHJQOP-UHFFFAOYSA-N
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Description

4-(3-Fluorosulfonyloxybenzoyl)morpholine, also known as FSMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(3-Fluorosulfonyloxybenzoyl)morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in key cellular processes. For example, this compound has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression and cell differentiation. Additionally, this compound has been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human cytomegalovirus.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application and concentration used. In medicinal chemistry, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also exhibiting low toxicity towards normal cells. In materials science, this compound has been used as a functional group for the synthesis of porous materials with high surface area and specific adsorption properties. In organic synthesis, this compound has been used as a versatile reagent for the preparation of various compounds, such as amides, esters, and ketones.

Advantages and Limitations for Lab Experiments

4-(3-Fluorosulfonyloxybenzoyl)morpholine offers several advantages for lab experiments, including its high stability, ease of synthesis, and versatility as a building block for the synthesis of various compounds. However, this compound also has some limitations, such as its relatively high cost and limited availability, which may hinder its widespread use in certain applications.

Future Directions

There are several future directions for research on 4-(3-Fluorosulfonyloxybenzoyl)morpholine, including the development of novel drugs based on its antitumor and antiviral activities, the synthesis of functional materials with specific properties, and the exploration of its potential as a versatile reagent for organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

4-(3-Fluorosulfonyloxybenzoyl)morpholine can be synthesized through a multistep process involving the reaction of 3-fluorobenzoic acid with thionyl chloride, followed by the reaction with morpholine and sodium hydroxide. The final product can be obtained through recrystallization from a suitable solvent.

Scientific Research Applications

4-(3-Fluorosulfonyloxybenzoyl)morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit antitumor and antiviral activities, making it a promising candidate for the development of novel drugs. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and polymers. In organic synthesis, this compound has been used as a versatile reagent for the preparation of various compounds.

properties

IUPAC Name

4-(3-fluorosulfonyloxybenzoyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO5S/c12-19(15,16)18-10-3-1-2-9(8-10)11(14)13-4-6-17-7-5-13/h1-3,8H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCSMWCJNHJQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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